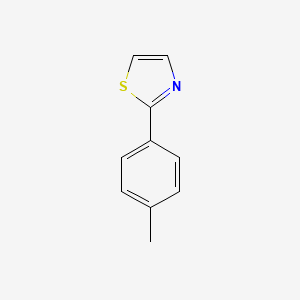

2-(p-Tolyl)thiazole

Description

BenchChem offers high-quality 2-(p-Tolyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-Tolyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXIZCFNFNHOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464023 | |

| Record name | 2-p-tolylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27088-83-1 | |

| Record name | 2-p-tolylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(p-Tolyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The thiazole moiety is a key structural component in numerous FDA-approved drugs, underscoring its therapeutic importance.[1] Among the diverse family of thiazole derivatives, 2-(p-tolyl)thiazole represents a fundamental structure with significant potential for further functionalization in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(p-tolyl)thiazole, offering practical insights for researchers in the field.

Synthesis of 2-(p-Tolyl)thiazole: A Focus on the Hantzsch Thiazole Synthesis

The most prominent and widely employed method for the synthesis of thiazoles is the Hantzsch thiazole synthesis, first reported in 1887.[2] This robust reaction typically involves the condensation of an α-haloketone with a thioamide.[3] This section will detail the Hantzsch synthesis of 2-(p-tolyl)thiazole, including the preparation of the necessary thioamide precursor.

Precursor Synthesis: Preparation of p-Toluic Thioamide

The synthesis of 2-(p-tolyl)thiazole via the Hantzsch reaction necessitates the preparation of p-toluic thioamide. A common method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. Alternatively, thioamides can be prepared from nitriles. For instance, p-tolunitrile can be treated with a source of sulfide, such as ammonium sulfide, to yield p-toluic thioamide.[4]

Experimental Protocol: Synthesis of p-Toluic Thioamide from p-Toluonitrile [4]

-

Materials: p-Toluonitrile, Ammonium sulfide solution, Dimethylformamide (DMF), Crushed ice, n-Hexane, Diethyl ether.

-

Procedure:

-

In a suitable reaction vessel, dissolve p-toluonitrile in DMF at room temperature.

-

To this solution, add ammonium sulfide solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture onto crushed ice.

-

Collect the resulting yellow precipitate by filtration.

-

Wash the crude product with n-hexane and diethyl ether to afford the purified p-toluic thioamide.

-

The Hantzsch Thiazole Synthesis of 2-(p-Tolyl)thiazole

The core of the 2-(p-tolyl)thiazole synthesis is the cyclocondensation reaction between p-toluic thioamide and an α-haloacetaldehyde or a synthetic equivalent, such as bromoacetaldehyde dimethyl acetal, which can be hydrolyzed in situ to the reactive aldehyde.

// Reactants p_toluic_thioamide [label=<

p-Toluic Thioamide

p-Toluic Thioamide

];

bromoacetaldehyde [label=<

Bromoacetaldehyde

Bromoacetaldehyde

];

// Product p_tolylthiazole [label=<

2-(p-Tolyl)thiazole

2-(p-Tolyl)thiazole

];

// Reaction p_toluic_thioamide -> p_tolylthiazole [label="+"]; bromoacetaldehyde -> p_tolylthiazole; }

Figure 1: Hantzsch synthesis of 2-(p-tolyl)thiazole.

The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloaldehyde in an SN2 fashion, displacing the halide ion.

-

Cyclization: The nitrogen atom of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the aldehyde.

-

Dehydration: The tetrahedral intermediate formed then eliminates a molecule of water to form the thiazole ring.

Thioamide [label="p-Toluic Thioamide"]; Haloaldehyde [label="Bromoacetaldehyde"]; Intermediate1 [label="S-Alkylated Intermediate"]; Intermediate2 [label="Cyclized Intermediate"]; Product [label="2-(p-Tolyl)thiazole"];

Thioamide -> Intermediate1 [label="Nucleophilic Attack (SN2)"]; Haloaldehyde -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Dehydration (-H2O)"]; }

Figure 2: Simplified workflow of the Hantzsch thiazole synthesis mechanism.

Experimental Protocol: Hantzsch Synthesis of 2-(p-Tolyl)thiazole

-

Materials: p-Toluic thioamide, Bromoacetaldehyde dimethyl acetal, Ethanol, Hydrochloric acid (catalytic amount), Sodium bicarbonate solution.

-

Procedure:

-

Dissolve p-toluic thioamide in ethanol in a round-bottom flask.

-

Add a catalytic amount of hydrochloric acid to facilitate the in situ hydrolysis of the acetal.

-

Add bromoacetaldehyde dimethyl acetal to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(p-tolyl)thiazole.

-

Structural Elucidation and Characterization

The unambiguous identification and confirmation of the structure of the synthesized 2-(p-tolyl)thiazole are achieved through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Proton NMR provides valuable information about the chemical environment of the hydrogen atoms in the molecule. For 2-(p-tolyl)thiazole, the following characteristic signals are expected:

-

Aromatic Protons (p-Tolyl Group): Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the p-substituted benzene ring.

-

Thiazole Protons: Two singlets or doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions of the thiazole ring. The exact chemical shifts and coupling constants will depend on the substitution pattern.

-

Methyl Protons: A singlet in the aliphatic region (typically δ 2.3-2.5 ppm) corresponding to the three protons of the methyl group on the tolyl ring.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. The expected chemical shifts for the carbon atoms in 2-(p-tolyl)thiazole are:

-

Thiazole Carbons: The C2, C4, and C5 carbons of the thiazole ring will appear in the downfield region, typically between δ 110-170 ppm. The C2 carbon, being attached to both sulfur and nitrogen, is expected to be the most downfield.[5]

-

Aromatic Carbons (p-Tolyl Group): The six carbons of the p-tolyl group will resonate in the aromatic region (δ 120-140 ppm). Due to symmetry, four distinct signals are expected.

-

Methyl Carbon: The methyl carbon will appear in the upfield region, typically around δ 20-25 ppm.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~2.4 (s) | ~21 |

| Aromatic (Tolyl C-H) | ~7.2-7.3 (d), ~7.8-7.9 (d) | ~125-130 |

| Thiazole C4-H | ~7.3-7.5 | ~115-125 |

| Thiazole C5-H | ~7.8-8.0 | ~140-145 |

| Thiazole C2 | - | ~165-170 |

| Aromatic (Tolyl C-ipso) | - | ~130-135 |

| Aromatic (Tolyl C-para) | - | ~138-142 |

| Note: These are estimated chemical shifts based on known data for similar structures. Actual values may vary depending on the solvent and other experimental conditions. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 2-(p-tolyl)thiazole is expected to show the following characteristic absorption bands:

-

C-H Stretching (Aromatic): Peaks in the region of 3100-3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the methyl group.

-

C=C and C=N Stretching (Aromatic and Thiazole Ring): A series of bands in the 1600-1450 cm⁻¹ region.

-

C-S Stretching: This vibration often appears in the fingerprint region and can be difficult to assign definitively.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| Aromatic C=C and C=N Stretch | 1600 - 1450 |

| C-H Bending (out-of-plane) | 900 - 675 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(p-tolyl)thiazole, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for aryl-thiazoles may involve cleavage of the thiazole ring and fragmentation of the aryl substituent.

Expected Fragmentation:

-

Molecular Ion (M⁺): The peak corresponding to the exact mass of C₁₀H₉NS.

-

Loss of HCN: A fragment corresponding to [M - 27]⁺.

-

Formation of the p-tolyl cation: A prominent peak at m/z 91.

-

Cleavage of the thiazole ring: Various fragments resulting from the breakdown of the heterocyclic ring.

Applications in Drug Development

The 2-(p-tolyl)thiazole core is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The tolyl group can be further functionalized, and substituents can be introduced onto the thiazole ring to modulate the biological activity and pharmacokinetic properties of the resulting compounds. The inherent bioactivity of the thiazole nucleus makes its derivatives attractive candidates for screening in various disease models.[6]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2-(p-tolyl)thiazole, with a focus on the reliable and versatile Hantzsch thiazole synthesis. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers engaged in the synthesis of novel thiazole-containing compounds for applications in drug discovery and materials science. The foundational knowledge of the synthesis and spectral properties of this core structure is essential for the rational design and development of new and effective therapeutic agents.

References

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

El-Metwaly, N. M., & El-Gazzar, A. R. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1747. [Link]

-

Hassan, A. S., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(Pyrazol-1-yl)thiazoles and Their Anticancer Activity. Molecules, 27(24), 8904. [Link]

- Kapoor, R. P., et al. (1991). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 3(4), 442-446.

-

Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-613. [Link]

-

Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]

-

ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. [Link]

-

Soleymani, R., & Goli-Garmiasl, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 9(5), 339–346. [Link]

-

Soubh, A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(10), 17836-17851. [Link]

-

Synthesis, N. (n.d.). New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry, 28(1), 517-520. [Link]

-

Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. (n.d.). Growing Science. [Link]

Sources

- 1. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Amino-4-(p-tolyl)thiazole | 2103-91-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Crystal Structure of 2-(p-Tolyl)thiazole Derivatives

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 2-(p-tolyl)thiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. While the crystal structure of the parent 2-(p-tolyl)thiazole remains to be fully elucidated in publicly accessible literature, this guide leverages a detailed crystallographic analysis of a complex derivative, 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][2][3]thiadiazol-2-yl)-imine, to explore the fundamental principles governing the solid-state architecture of this important scaffold. This guide delves into the synthesis, molecular geometry, and intricate network of intermolecular interactions that dictate the crystal packing of these derivatives. The insights provided are intended to aid researchers, scientists, and drug development professionals in understanding and predicting the solid-state properties of novel 2-(p-tolyl)thiazole-based compounds.

Introduction: The Significance of the 2-(p-Tolyl)thiazole Scaffold

The thiazole ring is a cornerstone in the design of biologically active molecules, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a p-tolyl group at the 2-position of the thiazole ring introduces a combination of steric bulk and electronic features that can significantly influence the compound's interaction with biological targets and its solid-state properties. The lipophilic nature of the tolyl group can enhance membrane permeability, while its aromaticity allows for potential π-π stacking interactions, which are crucial in both biological recognition and crystal packing. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for controlling physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy.

Synthesis of 2-(p-Tolyl)thiazole Derivatives: A Representative Protocol

The synthesis of 2-(p-tolyl)thiazole derivatives can be achieved through various synthetic routes. A common and efficient method for the preparation of 2-amino-4-(p-tolyl)thiazole, a key intermediate, is the Hantzsch thiazole synthesis. This method involves the condensation of a α-haloketone with a thiourea.

Experimental Protocol: Synthesis of 2-Amino-4-(p-tolyl)thiazole[4]

-

Reaction Setup: A mixture of 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) is prepared in 33.5 mL of 95% ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The reaction mixture is heated at reflux for 60 minutes.

-

Work-up: The solution is then concentrated under reduced pressure. To the concentrated residue, 50 mL of water and 1.0 mL of saturated aqueous sodium carbonate (Na₂CO₃) are added.

-

Isolation and Purification: The resulting precipitate is collected by filtration and washed with hot water. The solid product is then dried under vacuum to yield 4-(p-tolyl)thiazol-2-amine.

This protocol provides a reliable and high-yielding route to a fundamental 2-(p-tolyl)thiazole derivative, which can serve as a precursor for more complex structures.

Crystallographic Analysis of a Complex 2-(p-Tolyl)thiazole Derivative

Due to the limited availability of public crystallographic data for simple 2-(p-tolyl)thiazole derivatives, this guide presents a detailed analysis of a more complex structure: 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][2][3]thiadiazol-2-yl)-imine (trans-PPL9).[1] This molecule, while containing additional functional groups, provides valuable insights into the types of intermolecular interactions and packing motifs that can be expected for this class of compounds. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2062220.[1]

Molecular Geometry

The single-crystal X-ray diffraction analysis of trans-PPL9 reveals a largely planar geometry from the N1 to N5 atoms.[1] The molecule exists as the trans isomer. The crystal unit cell contains four molecules, with one molecule being symmetrically independent.[1]

Below is a diagram illustrating the general workflow for single-crystal X-ray diffraction analysis.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystal Packing and Intermolecular Interactions

The crystal structure of trans-PPL9 is stabilized by a network of weak C-H···N hydrogen bonds, which form zigzag ribbons along the crystallographic b-axis.[1] Additionally, π-π stacking interactions are observed between the flat fragments of neighboring molecules.[1]

A Hirshfeld surface analysis provides a quantitative measure of the intermolecular contacts. For trans-PPL9, the relative contributions to the overall Hirshfeld surface are dominated by H···H (51.0%), C···H/H···C (21.9%), and N···H/H···N (14.6%) contacts.[1] Other notable interactions include S···H/H···S (5.9%) and C···C (3.1%) contacts.[1] The deep red spots on the dnorm mapped Hirshfeld surface indicate the presence of intermolecular hydrogen bonding.[1]

The following diagram illustrates the key intermolecular interactions that govern the crystal packing of such derivatives.

Caption: Key Intermolecular Interactions in 2-(p-Tolyl)thiazole Derivatives.

Summary of Crystallographic Data

The following table summarizes the key crystallographic data for 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][2][3]thiadiazol-2-yl)-imine.[1]

| Parameter | Value |

| CCDC Number | 2062220 |

| Empirical Formula | C₃₄H₂₈N₆S |

| Formula Weight | 552.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 18.9567(7) |

| b (Å) | 6.18597(17) |

| c (Å) | 22.5897(7) |

| β (°) | 114.009(4) |

| Volume (ų) | 2419.5(2) |

| Z | 4 |

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the structural aspects of 2-(p-tolyl)thiazole derivatives, with a specific focus on the crystallographic analysis of a complex derivative. The synthesis of these compounds is well-established, and their solid-state structures are governed by a combination of weak hydrogen bonds and π-π stacking interactions. The insights gained from the analysis of 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][2][3]thiadiazol-2-yl)-imine highlight the importance of these non-covalent interactions in directing the crystal packing.

For future work, the determination of the single-crystal structure of the parent 2-(p-tolyl)thiazole and its simpler derivatives, such as 2-amino-4-(p-tolyl)thiazole, would be of great value to the scientific community. Such data would allow for a more direct correlation between substituent effects and crystal packing, further enhancing our ability to predict and control the solid-state properties of this important class of compounds for applications in drug development and materials science.

References

-

Wojciechowski, J., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][2][3]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Molecules, 26(9), 2485. [Link]

Sources

Solubility of 2-(p-Tolyl)thiazole in various organic solvents

An In-Depth Technical Guide to the Solubility of 2-(p-Tolyl)thiazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(p-tolyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We present a detailed theoretical framework to predict its behavior in a range of common organic solvents. Furthermore, this guide offers robust, step-by-step experimental protocols for researchers to quantitatively determine the solubility of 2-(p-tolyl)thiazole, ensuring reliable and reproducible results. This document is intended to be an essential resource for researchers, chemists, and formulation scientists working with this and structurally related compounds.

Introduction: The Significance of Solubility in a Research and Development Context

2-(p-Tolyl)thiazole belongs to the thiazole family of heterocyclic compounds, a scaffold that is a cornerstone in the development of numerous therapeutic agents due to its wide range of biological activities.[1][2][3] The solubility of any active pharmaceutical ingredient (API) or key intermediate like 2-(p-tolyl)thiazole is a critical physical property that dictates its utility in nearly every stage of the drug development pipeline. From synthesis and purification to formulation and bioavailability, understanding and quantifying solubility is paramount for efficient and successful research and development.[2]

This guide addresses the practical challenges faced by scientists when specific solubility data is not available. By combining theoretical principles with actionable experimental protocols, we aim to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of 2-(p-tolyl)thiazole.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules.[4] To predict the solubility of 2-(p-tolyl)thiazole, we must first analyze its molecular structure and infer its physicochemical properties.

Molecular Structure Analysis of 2-(p-Tolyl)thiazole:

-

Thiazole Ring: The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This ring system is polar due to the presence of these heteroatoms and exhibits pi-electron delocalization. The nitrogen atom can act as a hydrogen bond acceptor.

-

p-Tolyl Group: This is a para-substituted toluene group, which is largely nonpolar and hydrophobic.

The overall polarity of 2-(p-tolyl)thiazole is a balance between the polar thiazole moiety and the nonpolar p-tolyl group. The presence of the tolyl group will likely reduce its solubility in highly polar solvents like water compared to unsubstituted thiazole, while enhancing its solubility in solvents of intermediate polarity and nonpolar solvents.

Solvent Classification and Predicted Solubility:

Based on the structure of 2-(p-tolyl)thiazole, we can predict its qualitative solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While 2-(p-tolyl)thiazole does not have a hydrogen bond donor, the nitrogen atom in the thiazole ring can act as an acceptor. We predict moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but do not donate hydrogen bonds. The polarity of the thiazole ring suggests that 2-(p-tolyl)thiazole should be reasonably soluble in these solvents. DMSO, being a highly polar aprotic solvent, is expected to be a very good solvent for this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar p-tolyl group suggests that there will be some affinity for nonpolar solvents. Toluene, in particular, may be a good solvent due to the structural similarity with the p-tolyl group. Solubility in highly aliphatic solvents like hexane is expected to be lower.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and are generally good at dissolving a wide range of organic compounds. We predict good solubility of 2-(p-tolyl)thiazole in these solvents.

The following diagram illustrates the logical relationship between the molecular structure of 2-(p-tolyl)thiazole and its predicted solubility.

Caption: Predicted solubility of 2-(p-tolyl)thiazole based on its structural components.

Experimental Protocol for Quantitative Solubility Determination

The most reliable method for determining the solubility of a solid in a solvent is the equilibrium (shake-flask) method.[1] This method involves creating a saturated solution and then measuring the concentration of the solute.

3.1. Materials and Equipment

-

2-(p-tolyl)thiazole (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

3.3. Detailed Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(p-tolyl)thiazole to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated. A good starting point is to add approximately 10-20 mg of the compound.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath. A standard temperature for solubility studies is 25 °C.

-

Agitate the samples for a sufficient time to ensure equilibrium is reached. Typically, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the solution through a syringe filter that is compatible with the organic solvent being used. This step must be performed carefully to avoid any undissolved solid from contaminating the sample.

-

-

Quantification:

-

Accurately pipette a known volume of the clear saturated solution (supernatant) into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of 2-(p-tolyl)thiazole in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Summary: Predicted Solubility Profile

While quantitative data must be determined experimentally, the following table summarizes the predicted qualitative solubility of 2-(p-tolyl)thiazole in a range of common organic solvents based on the theoretical principles discussed.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Moderate to High | Polarity and hydrogen bond accepting capability of the thiazole ring. |

| Ethanol | Moderate to High | Similar to methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity of the solvent effectively solvates the polar thiazole ring. |

| Acetone | Moderate | Good general-purpose polar aprotic solvent. | |

| Acetonitrile | Moderate | Polarity is suitable for interacting with the thiazole moiety. | |

| Nonpolar | Toluene | Moderate to High | Structural similarity between toluene and the p-tolyl group ("like dissolves like"). |

| n-Hexane | Low | Lack of polarity makes it a poor solvent for the polar thiazole ring. | |

| Chlorinated | Dichloromethane (DCM) | High | Good all-purpose solvent for many organic compounds with intermediate polarity. |

| Chloroform | High | Similar to DCM. |

Conclusion

While specific, experimentally determined solubility data for 2-(p-tolyl)thiazole remains to be published, a thorough understanding of its molecular structure and the principles of solubility allows for reliable predictions of its behavior in various organic solvents. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed, actionable experimental protocol for researchers to determine precise quantitative solubility data. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development involving 2-(p-tolyl)thiazole and its derivatives.

References

-

El-Sayed, M. A. A., et al. (2019). "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking." Molecules, 24(9), 1794. [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

Fathy, U. (2024). "Thiazole derivatives: prospectives and biological applications." ResearchGate.[Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate.[Link]

-

Jafari, E., et al. (2016). "N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents." Research in Pharmaceutical Sciences, 11(5), 364–371. [Link]

-

Solubility test for Organic Compounds. (n.d.). [Link]

-

Thiazole (CAS 288-47-1) - Chemical & Physical Properties by Cheméo. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.[Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). [Link]

-

Solubility of Organic Compounds. (2023). [Link]

-

2-BROMO-4-P-TOLYL-THIAZOLE | CAS#:101862-33-3 | Chemsrc. [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024). [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. [Link]

-

Vermeire, F. H., Chung, Y., & Green, W. H. (2022). "Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures." MIT Open Access Articles.[Link]

Sources

A Technical Guide to Quantum Chemical Calculations for the 2-(p-Tolyl)thiazole Scaffold: From First Principles to Drug Discovery Applications

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The 2-(p-Tolyl)thiazole scaffold, in particular, offers a versatile platform for developing novel therapeutic agents due to its unique electronic properties and synthetic tractability. This in-depth technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to elucidate the structural, electronic, and reactivity properties of this important molecular scaffold. By leveraging Density Functional Theory (DFT), we present a validated, step-by-step protocol for geometry optimization, electronic structure analysis, and spectroscopic prediction. Furthermore, we demonstrate how these in silico insights directly inform rational drug design, guiding synthetic efforts and enhancing the predictive power of molecular docking studies. This guide is designed to bridge the gap between theoretical computation and practical application, empowering research teams to accelerate the discovery of next-generation thiazole-based therapeutics.

Introduction: The Significance of the 2-(p-Tolyl)thiazole Scaffold in Medicinal Chemistry

Thiazole derivatives represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][2][3][4] Their prevalence in drugs like the antibiotic Penicillin and the kinase inhibitor Dasatinib underscores the privileged nature of this scaffold in interacting with biological targets.[1][5] The 2-(p-Tolyl)thiazole core combines the electron-rich thiazole ring with a tunable aromatic p-tolyl group, creating a structure with significant potential for modulation in drug design.

Derivatives such as 2-Amino-4-(p-tolyl)thiazole have been investigated for their biological activities, including as inhibitors of Trichomonas vaginalis and as corrosion inhibitors, highlighting the scaffold's chemical versatility.[6][7] Understanding the fundamental quantum mechanical properties of this scaffold is paramount for predicting its behavior, reactivity, and potential for interaction with protein targets. Quantum chemical calculations provide a powerful lens to peer into these properties, offering insights that are often difficult or impossible to obtain through experimental means alone. This guide will use the well-studied 2-Amino-4-(p-tolyl)thiazole as a practical case study to demonstrate the described protocols, the principles of which are broadly applicable to the entire class of 2-(p-Tolyl)thiazole derivatives.

Caption: Logical relationship between the core scaffold, its analysis, and applications.

Theoretical Foundations: Bridging Quantum Mechanics and Drug Discovery

The engine behind modern computational chemistry for drug discovery is Density Functional Theory (DFT). Unlike more computationally expensive ab initio methods, DFT offers a remarkable balance of accuracy and efficiency, making it ideal for studying drug-sized molecules.[8] The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction.

2.1 Causality Behind Method Selection: Functional and Basis Set

The accuracy of a DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules like thiazole derivatives, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a workhorse in the field, as it incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of molecular geometries and electronic properties for a wide range of systems.[5][9][10] Studies on thiazole derivatives frequently employ B3LYP, establishing a reliable precedent for its use.[5][9][11]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set dictate the accuracy of the calculation. The Pople-style basis sets , such as 6-311G(d,p) or 6-311++G(2d,2p) , are commonly used.[9][10][11]

-

6-311G: This indicates a triple-zeta basis set, providing a flexible description of the valence electrons.

-

++: These plus signs add diffuse functions, which are crucial for accurately describing anions and non-covalent interactions—highly relevant for receptor-ligand binding.

-

(d,p) or (2d,2p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

-

For 2-(p-Tolyl)thiazole and its derivatives, a combination like B3LYP/6-311++G(2d,2p) represents a high-level, validated choice for achieving accurate, publication-quality results.[9][11]

Computational Protocol: A Validated Workflow for 2-(p-Tolyl)thiazole Derivatives

This section provides a detailed, step-by-step methodology for conducting quantum chemical calculations on a 2-(p-Tolyl)thiazole derivative. The protocol is designed to be self-validating by including a frequency calculation step.

Caption: A validated workflow for quantum chemical calculations.

3.1 Software and Hardware Considerations

-

Software: The Gaussian suite of programs (e.g., Gaussian 16) is the industry standard for these types of calculations.[5] Open-source alternatives like GAMESS or ORCA are also powerful options. GaussView can be used for structure building and visualization.[11]

-

Hardware: While these calculations can run on a high-performance desktop, access to a multi-core computing cluster will significantly reduce computation time, especially for frequency calculations and larger molecules.

3.2 Step-by-Step Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy conformation (the most stable structure) of the molecule.

-

Structure Input: Build the 3D structure of 2-Amino-4-(p-tolyl)thiazole using a molecular editor like GaussView. Perform a preliminary, low-level mechanics clean-up to ensure reasonable bond lengths and angles.

-

Input File Creation: Create an input file for the Gaussian software. A typical input file would look like this:

-

%nprocshared=8: Specifies using 8 processor cores.

-

%mem=16GB: Allocates 16 Gigabytes of memory.

-

#p B3LYP/6-311G(d,p) Opt Freq: This is the key command line.

-

B3LYP/6-311G(d,p): Specifies the DFT method and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

0 1: Specifies the charge (0) and spin multiplicity (1 for a closed-shell singlet).

-

-

Execution and Validation: Run the calculation. Upon completion, check the output file for two critical pieces of information:

-

Convergence: Ensure the optimization has converged successfully (look for "Stationary point found").

-

Frequencies: Verify that there are no imaginary frequencies. A true minimum energy structure will have all positive vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and the structure must be re-optimized.[12]

-

3.3 Calculation of Key Electronic and Spectroscopic Properties

Once a validated minimum energy structure is obtained, you can perform further calculations to extract valuable electronic data. This is typically done with a "single-point energy" calculation, often using a larger basis set for higher accuracy if desired (e.g., B3LYP/6-311++G(2d,2p)).

Analysis & Interpretation of Computational Data

4.1 Molecular Geometry

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental X-ray crystallography data, if available, to validate the accuracy of the chosen computational level of theory.

| Parameter | Calculated Value (Å or °) |

| C-S Bond Length (Thiazole) | Value |

| C-N Bond Length (Thiazole) | Value |

| C=N Bond Angle (Thiazole) | Value |

| Phenyl-Thiazole Dihedral Angle | Value |

| Table 1: Representative geometric parameters obtained from DFT optimization. |

4.2 Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[9][11]

-

E(HOMO): The energy of the HOMO relates to the ability of a molecule to donate electrons. A higher E(HOMO) value suggests a better electron donor.

-

E(LUMO): The energy of the LUMO relates to the ability of a molecule to accept electrons. A lower E(LUMO) value suggests a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability.[9] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

These values allow for the calculation of global reactivity descriptors that are highly valuable in drug design.

| Parameter | Definition | Calculated Value (eV) | Interpretation for Drug Design |

| E(HOMO) | Highest Occupied MO Energy | Value | Propensity for nucleophilic attack |

| E(LUMO) | Lowest Unoccupied MO Energy | Value | Propensity for electrophilic attack |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Value | Chemical stability and reactivity |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | Value | Electron-attracting power |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | Value | Resistance to charge transfer |

| Table 2: Key electronic properties and reactivity descriptors derived from HOMO and LUMO energies.[9] |

4.3 Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[5] It is an invaluable tool for identifying sites for intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on nitrogen or oxygen atoms. These are prime locations for hydrogen bond accepting.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as hydrogen atoms attached to electronegative atoms (e.g., N-H). These are prime locations for hydrogen bond donating.

-

Green/Yellow Regions: Indicate neutral or non-polar areas, often associated with hydrophobic interactions.

For drug design, the MEP map provides a visual hypothesis of how the molecule might interact with a protein's active site.[5][10]

4.4 Simulating Spectroscopic Data for Experimental Validation

The Freq calculation not only validates the geometry but also provides theoretical vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum.[10] Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, corresponding to UV-Visible spectra.[10] Comparing these computed spectra with experimentally obtained spectra is one of the most robust methods for confirming that the synthesized compound matches the computationally studied structure.

Application in Drug Development: From Silico Insights to Actionable Hypotheses

Quantum chemical calculations are not an academic exercise; they provide actionable data that can de-risk and accelerate drug discovery pipelines.

5.1 Guiding Synthesis through Reactivity Prediction

The HOMO/LUMO distributions and MEP maps can predict the most likely sites for electrophilic or nucleophilic attack. This information can help synthetic chemists anticipate potential side reactions or design synthetic routes that favor the desired product. For example, identifying the most nucleophilic nitrogen atom can guide derivatization efforts at that specific site.

5.2 Informing Molecular Docking Studies with Accurate Charge Models

Standard molecular docking programs rely on generalized force fields to assign partial atomic charges. These assignments can be inaccurate for novel or complex heterocyclic systems. Quantum chemical calculations can provide highly accurate atomic charges (e.g., from Mulliken population analysis or electrostatic potential fitting).[10] Using these QM-derived charges in a docking protocol can lead to more physically realistic and predictive binding poses and scoring, improving the accuracy of virtual screening campaigns.[13][14]

Caption: Integration of quantum calculations into the drug discovery workflow.

Conclusion

Quantum chemical calculations, particularly DFT, are an indispensable tool in the modern drug discovery toolkit. For the medicinally important 2-(p-Tolyl)thiazole scaffold, these methods provide unparalleled insight into the structural, electronic, and reactive properties that govern biological activity. By following a validated computational protocol, researchers can generate high-fidelity data on molecular geometry, frontier orbitals, and electrostatic potential. These in silico endpoints are not merely descriptive; they are predictive, offering actionable guidance for synthetic strategy and significantly enhancing the accuracy of higher-level computational models like molecular docking. The integration of quantum mechanics into the discovery pipeline ultimately enables a more rational, hypothesis-driven approach to designing the next generation of thiazole-based therapeutics.

References

-

The Quantum Chemical Calculations of Some Thiazole Derivatives. Atlantis Press. Available at: [Link]

-

Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. Available at: [Link]

-

Thiazole derivatives: Synthesis, characterization, biological and DFT studies. ResearchGate. Available at: [Link]

-

Design, Synthesis, DFT Calculation, and Antimicrobial Activity of Novel Substituted Thiazole Derivatives. ResearchGate. Available at: [Link]

-

DFT (Density Functional Theory) study of the thiazoles and show the HOMO LUMO structure. ResearchGate. Available at: [Link]

-

DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach. Semantic Scholar. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

-

Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. ResearchGate. Available at: [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central. Available at: [Link]

-

Computer Assisted Design, Synthesis and Biological Evaluation of Thiazole Based Molecules as Bcl2 Inhibitors. Prime Scholars. Available at: [Link]

-

(PDF) The Quantum Chemical Calculations of Some Thiazole Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed Central. Available at: [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. Available at: [Link]

-

(PDF) Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. ResearchGate. Available at: [Link]

-

Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI. Available at: [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]

-

New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. National Institutes of Health. Available at: [Link]

-

2-BROMO-4-P-TOLYL-THIAZOLE. Chemsrc. Available at: [Link]

-

Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. Available at: [Link]

-

Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PubMed Central. Available at: [Link]

-

Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. ACS Publications. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ijpsonline.com. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One moment, please... [dergi.fabad.org.tr]

- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole | CymitQuimica [cymitquimica.com]

- 7. biosynth.com [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. The Quantum Chemical Calculations of Some Thiazole Derivatives | Atlantis Press [atlantis-press.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. primescholars.com [primescholars.com]

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Biological Activity Screening of Novel 2-(p-Tolyl)thiazole Compounds

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with nitrogen-containing heterocycles being particularly prevalent in FDA-approved drugs.[1][2] Their unique electronic properties, ability to engage in hydrogen bonding, and rigid yet tunable structures make them ideal scaffolds for interacting with biological targets.[1] Among these, the thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a "privileged structure" found in numerous natural products and synthetic therapeutic agents, including the essential vitamin B1 (thiamine).[3]

Thiazole derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The 2-(p-Tolyl)thiazole core, which features a toluene group at the 2-position of the thiazole ring, presents a promising starting point for the development of novel therapeutics.[6][7][8][9] The tolyl group offers a site for potential metabolic interactions and further chemical modification to optimize potency and pharmacokinetic properties.

This guide, from the perspective of a Senior Application Scientist, outlines a strategic, multi-tiered approach to the biological activity screening of novel 2-(p-Tolyl)thiazole compounds. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and logical screening cascade designed to identify and characterize promising lead candidates efficiently.

Part 1: The Screening Cascade - A Strategic Workflow

A successful screening campaign does not test for all activities randomly. It follows a logical, tiered progression, often called a screening cascade. This approach conserves resources and compound supply by using broad, high-throughput primary assays to identify initial "hits." These hits are then advanced to more complex, lower-throughput secondary and mechanistic assays to confirm activity and elucidate the mode of action.

The causality is clear: we first cast a wide net to see if the compounds have any cytotoxic or antimicrobial effects at a basic level. Only the compounds that show promise are subjected to more resource-intensive assays that probe specific mechanisms, such as enzyme inhibition. This self-validating system ensures that effort is focused on compounds with demonstrated biological relevance.

Part 2: Primary Screening - Identifying Broad Biological Activity

The initial stage aims to identify any significant biological activity from the library of novel compounds. We focus on two of the most widely reported activities for thiazole derivatives: anticancer and antimicrobial effects.

Anticancer and Cytotoxicity Screening

Expertise & Experience: Thiazole derivatives are well-documented as potent anticancer agents, acting through diverse mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[4][10][11] Therefore, a primary screen for general cytotoxicity against a panel of cancer cell lines is the logical first step. The MTT assay is a robust, colorimetric method that serves as an excellent high-throughput screen for assessing cell viability.[12][13] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[12]

Trustworthiness: This protocol is self-validating by including appropriate controls: untreated cells (100% viability), vehicle-treated cells (e.g., DMSO, to control for solvent effects), and a positive control (a known cytotoxic drug like Doxorubicin). This ensures that any observed decrease in viability is due to the compound's activity and not an artifact of the experimental setup.

Detailed Protocol: MTT Cytotoxicity Assay [14][15]

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) to ~80% confluency.

-

Trypsinize, count, and prepare a cell suspension. Seed 10,000 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.[12]

-

Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[12]

-

-

Compound Treatment:

-

Prepare stock solutions of the 2-(p-Tolyl)thiazole compounds in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control wells.

-

Incubate for 48-72 hours at 37°C in 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]

-

Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

-

Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[14]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Presentation: Sample Cytotoxicity Data

| Compound ID | Cell Line | IC₅₀ (µM) |

| TPT-001 | MCF-7 | 7.2 |

| TPT-001 | HepG2 | 15.8 |

| TPT-001 | A549 | 9.5 |

| TPT-002 | MCF-7 | > 100 |

| TPT-002 | HepG2 | > 100 |

| TPT-002 | A549 | > 100 |

| Doxorubicin | MCF-7 | 0.8 |

IC₅₀ (Half-maximal inhibitory concentration) is calculated from the dose-response curve.

Antimicrobial Activity Screening

Expertise & Experience: The thiazole scaffold is present in many compounds with potent antibacterial and antifungal activity.[5][16][17] A primary screen is essential to identify any broad-spectrum or specific antimicrobial potential. The agar well diffusion method is a widely used, straightforward, and visually interpretable technique for preliminary screening.[18][19] It relies on the diffusion of the test compound through an agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[19]

Trustworthiness: The protocol's validity is maintained by using positive controls (known antibiotics like Ampicillin for bacteria and Amphotericin B for fungi) and a negative control (the solvent, typically DMSO).[19][20] This allows for direct comparison and confirms that the solvent itself does not inhibit microbial growth.

Detailed Protocol: Agar Well Diffusion Assay [19][20][21]

-

Media and Inoculum Preparation:

-

Prepare sterile Mueller-Hinton Agar (MHA) for bacteria and Potato Dextrose Agar (PDA) for fungi. Pour into sterile Petri dishes and allow to solidify.

-

Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard.

-

-

Inoculation:

-

Dip a sterile cotton swab into the microbial inoculum.

-

Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of microbial growth.[20]

-

-

Well Preparation and Compound Addition:

-

Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.[20]

-

Prepare solutions of the test compounds at a standard concentration (e.g., 1 mg/mL) in DMSO.

-

Carefully pipette a fixed volume (e.g., 100 µL) of each compound solution into a separate well. Add positive and negative controls to wells on the same plate.

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm).

-

Data Presentation: Sample Antimicrobial Screening Data

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | |

| TPT-001 | 18 | 16 | 12 |

| TPT-003 | 22 | 10 | 9 |

| Ampicillin | 25 | 21 | - |

| DMSO | 0 | 0 | 0 |

Part 3: Secondary Screening & Mechanistic Elucidation

Compounds identified as "hits" in the primary screens are advanced for further characterization. This stage aims to confirm and quantify the activity and begin investigating the mechanism of action.

Anti-inflammatory Activity Assessment

Expertise & Experience: Inflammation is a complex biological process, and cyclooxygenase (COX) enzymes are key mediators.[22] Specifically, COX-2 is inducible during inflammation, making it a prime target for anti-inflammatory drugs.[22][23] Many heterocyclic compounds are known to exhibit anti-inflammatory properties.[24][25] An in vitro assay to measure the inhibition of COX-2 provides a specific, target-based secondary screen for promising compounds identified from the primary cytotoxicity screen (as potent anti-inflammatory drugs often show cytotoxicity at high concentrations).

Trustworthiness: This assay uses a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.[22] The measurement is quantitative, allowing for the determination of an IC₅₀ value, which is a robust metric of potency. The assay directly measures the peroxidase activity of the enzyme, providing a reliable readout of its function.[22][26]

Detailed Protocol: In Vitro COX-2 Inhibition Assay [22][27]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare stock solutions of Hematin (cofactor), COX-2 enzyme (human recombinant), Arachidonic acid (substrate), and TMPD (chromogenic substrate).[22]

-

Prepare serial dilutions of test compounds and a positive control (Celecoxib) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

150 µL of Tris-HCl buffer.

-

10 µL of Hematin.

-

10 µL of the test compound dilution (or DMSO/Celecoxib for controls).

-

10 µL of COX-2 enzyme solution.

-

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[22]

-

Immediately measure the change in absorbance at 590 nm over time (kinetic read) using a microplate reader. The rate of color development is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

-

Data Presentation: Sample COX-2 Inhibition Data

| Compound ID | % Inhibition @ 10 µM | IC₅₀ (µM) |

| TPT-001 | 78.5% | 2.1 |

| TPT-004 | 65.2% | 8.9 |

| Celecoxib | 95.1% | 0.05 |

Elucidating the Anticancer Mechanism

Expertise & Experience: Identifying that a compound is cytotoxic is only the first step. Understanding its mechanism of action is critical for further development. Thiazole derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway and receptor tyrosine kinases like VEGFR-2.[10][28][29][30] Inhibition of these pathways can induce programmed cell death (apoptosis).[4][31] Therefore, after confirming potent cytotoxicity, subsequent assays should probe these specific mechanisms.

Discussion of Further Steps: Based on the data, a compound like TPT-001, which shows potent cytotoxicity and COX-2 inhibition, would be a high-priority candidate. The next logical steps would involve a panel of mechanism-of-action assays:

-

Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M phase), which is a common mechanism for anticancer drugs.[4][30]

-

Apoptosis Assays (e.g., Annexin V/PI staining): To confirm if the observed cytotoxicity is due to the induction of programmed cell death.[31][32]

-

Kinase Inhibition Assays: To test directly whether the compound inhibits specific kinases implicated in cancer, such as VEGFR-2, based on the known activities of the thiazole scaffold.[30][33]

Part 4: Data Interpretation and Hit-to-Lead Considerations

Interpreting the data from the screening cascade requires a multi-parameter assessment. A "hit" is not simply the most potent compound in a single assay. An ideal hit candidate from this screen would exhibit:

-

Potent Activity: Low micromolar or sub-micromolar IC₅₀ values in the primary and secondary assays.

-

Selectivity: For example, a compound that is highly cytotoxic to cancer cells but shows low toxicity to normal human cell lines (e.g., HEK293) would be highly desirable.[34] Similarly, a compound that selectively inhibits COX-2 over the constitutively expressed COX-1 isoform would be a promising anti-inflammatory candidate.

-

A Clear Mechanism: Evidence from mechanistic assays that points towards a defined mode of action.

Once a hit is validated, it enters the hit-to-lead phase. This involves Structure-Activity Relationship (SAR) studies, where chemists synthesize analogs of the hit compound to understand which parts of the molecule are essential for its activity and to improve properties like potency, selectivity, and metabolic stability.[1]

Conclusion

The 2-(p-Tolyl)thiazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The in-depth technical guide presented here outlines a logical, efficient, and scientifically rigorous screening cascade. By starting with broad primary screens for anticancer and antimicrobial activity and progressing to more specific, target-based secondary and mechanistic assays, researchers can effectively identify and characterize promising compounds. This strategic approach, grounded in the known biological potential of the thiazole core, maximizes the probability of translating a novel chemical entity into a viable candidate for drug development.

References

-

Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

ResearchGate. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. [Link]

-

Semantic Scholar. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. [Link]

-

PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]

-

PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. [Link]

-

MDPI. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

-

ResearchGate. Cytotoxic screening of the tested thiazole derivatives 3a-5b. [Link]

-

Semantic Scholar. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

-

National Institutes of Health. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]

-

ResearchGate. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

-

YouTube. (2020). Agar well diffusion assay. [Link]

-

ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

-

MDPI. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

-

University of Cincinnati. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]

-

Oriental Journal of Chemistry. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. [Link]

-

ResearchGate. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [Link]

-

PubMed Central. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]

-

Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. [Link]

-

Oxford Academic. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. [Link]

-

JOVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

PubMed Central. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

-

Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. [Link]

-

National Institutes of Health. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

-

PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

-

SpringerLink. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

-

PubMed Central. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

-

PubMed Central. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. [Link]

-

PubMed. (2025). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole | CymitQuimica [cymitquimica.com]

- 7. biosynth.com [biosynth.com]

- 8. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. hereditybio.in [hereditybio.in]

- 19. chemistnotes.com [chemistnotes.com]

- 20. youtube.com [youtube.com]

- 21. webcentral.uc.edu [webcentral.uc.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. researchgate.net [researchgate.net]

- 29. semanticscholar.org [semanticscholar.org]

- 30. mdpi.com [mdpi.com]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. semanticscholar.org [semanticscholar.org]

- 34. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure-Activity Relationship of 2-(p-Tolyl)thiazole Analogs

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-(p-Tolyl)thiazole analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Drawing from established research, this document will delve into the synthesis, biological evaluation, and mechanistic insights of these molecules, with a primary focus on their anticancer properties. This technical resource is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the therapeutic potential of the 2-(p-Tolyl)thiazole scaffold.

Introduction: The 2-(p-Tolyl)thiazole Scaffold - A Privileged Motif in Medicinal Chemistry